molecular formula C12H8BrN B074684 3-bromo-9H-carbazole CAS No. 1592-95-6

3-bromo-9H-carbazole

Cat. No.: B074684
CAS No.: 1592-95-6
M. Wt: 246.1 g/mol
InChI Key: LTBWKAYPXIIVPC-UHFFFAOYSA-N
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Description

3-bromo-9H-carbazole, also known as this compound, is a useful research compound. Its molecular formula is C12H8BrN and its molecular weight is 246.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74389. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electronic Spectroscopy : 3-bromo-9H-carbazole derivatives have been studied for their UV-absorption and fluorescence, providing insights into their dynamic properties in the lowest excited singlet and triplet states. This research is significant in understanding the photophysical parameters and photo reactivity of these compounds (Ponce et al., 2006).

  • Toxicity Prediction via Molecular Docking : A study on polyhalogenated carbazoles, including this compound, utilized molecular docking to assess their potential toxicity and interaction with the human androgen receptor. This research is crucial for understanding the adverse effects of these compounds on human health (Armas & Apodaca, 2022).

  • Microbial Biotransformation : Research has been conducted on the transformation of 9H-carbazole and its derivatives by biphenyl-utilizing bacteria. This study is important for the development of processes to produce hydroxylated 9H-carbazole metabolites, which have versatile pharmacological applications (Waldau et al., 2009).

  • Electrochromic Polymers : Studies on electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene have included the use of this compound. These polymers exhibit high coloration efficiency and stability, suggesting their potential in electrochromic materials (Zhang et al., 2019).

  • Antimicrobial Activities : The synthesis and evaluation of 9H-carbazole derivatives, including those derived from this compound, have shown antimicrobial properties. This research contributes to the development of new antimicrobial agents (Salih et al., 2016).

  • Medicinal Chemistry : Various studies have explored the synthesis and biological activities of 9H-carbazole derivatives. These include investigations into their anticancer, antibacterial, and anti-HIV properties, highlighting the significance of this compound derivatives in medicinal chemistry (Wen, 2001), (Saturnino et al., 2015), (Tsutsumi et al., 2016).

Mechanism of Action

Target of Action

3-Bromo-9H-Carbazole is an aryl hydrocarbon receptor agonist . The primary targets of this compound are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the electron transfer process .

Mode of Action

The compound interacts with its targets by acting as a mediator in the electron transfer from CarAd to CarAa . This interaction results in changes in the electron transfer process, which is essential for various biochemical reactions.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may impact its bioavailability.

Result of Action

It’s known that the compound acts as an aryl hydrocarbon receptor agonist , which suggests that it may influence the activity of these receptors and the cellular processes they regulate.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the environment. Additionally, the compound’s stability may be affected by factors such as temperature and pH.

Safety and Hazards

3-Bromo-9H-carbazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

Properties

IUPAC Name

3-bromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWKAYPXIIVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936072
Record name 3-Bromo-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-95-6
Record name 9H-Carbazole, 3-bromo-
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Record name 1592-95-6
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Record name 3-Bromo-9H-carbazole
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Record name 3-bromo-9H-carbazole
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Synthesis routes and methods I

Procedure details

32 g (0.19 mmol) of 9H-carbazole was put into a 2 L Erlenmeyer flask, and then ether acetate (1.2 L) was added thereto so that the 9H-carbazole was dissolved in the ether acetate. To this solution was added 34 g (0.19 mol) of N-bromosuccinimide (NBS), and the mixture was stirred for about 15 hours in the air at room temperature. After the stirring, water was added to the mixture so that the precipitate was dissolved in the mixture. The organic layer of this mixture was washed with water three times and then with a saturated saline solution once. Magnesium sulfate was added so that the organic layer was dried. After the drying, the mixture was subjected to gravity filtration. The obtained filtrate was condensed to give a white solid. The obtained solid was recrystallized with ether acetate/hexane to give 36 g of a white powdered solid, which was the object of the synthesis, at a yield of 67%. A synthesis scheme of Step 1 is shown in (c-1) given below.
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32 g
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ether acetate
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34 g
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1.2 L
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Synthesis routes and methods II

Procedure details

A preferred example is the use of 3-(2-propenyl)-N-trimethylsilylmethylcarbazole as the polymerizable monomer in a photoresist. 3-Bromocarbazole is prepared by treating carbazole in pyridine with a solution of bromine in pyridine. The purified product is converted to the N-trimethylsilylmethyl derivative by sequential treatment in tetrahydrofuran with sodium hydride and chloromethyltrimethylsilane, followed by refluxing. The purified product is treated with n-butyllithium, acetone, and worked up to give an intermediate alcohol, which is converted to 3(2-propenyl)-N-trimethylsilylmethylcarbazole by treatment with thionyl chloride in pyridine at 50° C. The product is purified by column chromatography to give a very viscous liquid.
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0 (± 1) mol
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Reaction Step One
Name
3-(2-propenyl)-N-trimethylsilylmethylcarbazole
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N-trimethylsilylmethyl
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Synthesis routes and methods III

Procedure details

NBS (12.77 g, 71.8 mmol) in DMF was added to 9H-carbazole (12 g, 71.8 mmol) in 200 mL at 0° C. dropwise. The reaction was monitored by HPLC. After 2 h, HPLC indicated 76% of desired product and 6% of dibrominated compound. The reaction was quenched by adding 500 mL of ice water. The internal temperature was controlled to be lower than 10° C. The precipitate formed was collected by filtration. The solid was stirred in 400 mL of warm methanol. (˜40° C.). The solid was collected by filtration. The solid was dissolved in 150 mL of DCM. 200 mL of methanol was added. The DCM was boiled off. The solvent level was down to 150 mL. The slurry was stirred at room temperature overnight. The solid was collected by filtration. 9 g (51% yield) of solid was collected.
Name
Quantity
12.77 g
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Reaction Step One
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12 g
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reactant
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[Compound]
Name
dibrominated compound
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Yield
76%

Synthesis routes and methods IV

Procedure details

A 250 ml, three-necked, round bottom flask was fitted with mechanical stirrer, addition funnel and reflux condenser (with drying tube). To the flask was added 16.7 g (0.10 mole) of carbazole and 100 ml of pyridine. The resulting mixture was stirred at 0° C. and 17.7 g (0.12 mole) of bromine was added dropwise over a period of 35 min. After stirring at 0° C. for an additional 1 hr, the resulting red mixture was poured into 600 ml of 3 N--HCl solution. The resulting precipitate was collected by filtration, washed with 200 ml of water, twice with 100 ml portions of 5% NaOH solution, and three times with 250 ml portions of water. The crude product was dissolved in 1500 ml of ether and dried over magnesium sulfate. Concentration of the ethereal solution gave 22.7 g (85% yield) of powder, m.p. 179°-183° C. Recrystallization three times from methanol gave 8.7 g of the desired product, m.p. 200°-201° C.
Quantity
16.7 g
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100 mL
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Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-9H-carbazole
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3-bromo-9H-carbazole
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3-bromo-9H-carbazole
Reactant of Route 4
3-bromo-9H-carbazole
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3-bromo-9H-carbazole
Reactant of Route 6
3-bromo-9H-carbazole
Customer
Q & A

Q1: How does the structure of 3-bromo-9H-carbazole influence its potential to interact with biological targets?

A1: Research suggests that this compound and its derivatives might interact with biological targets like the human androgen receptor (AR). Molecular docking studies indicate that the bromine substitution at the 3-position plays a crucial role in this interaction. Specifically, 3,6-dibromo-9H-carbazole, with two bromine substitutions, demonstrates stronger binding affinity to AR compared to this compound. [] This suggests that the presence and position of bromine atoms influence the compound's ability to bind to biological targets and potentially exert an effect. []

Q2: What is the significance of the planar structure of this compound derivatives in the context of biological activity?

A2: Studies utilizing X-ray crystallography reveal that this compound derivatives, such as 9-benzyl-3-bromo-9H-carbazole and 3-bromo-9-(4-chlorobenzyl)-9H-carbazole, exhibit a nearly planar carbazole ring system. [, , ] This planar structure could be important for interactions with biological targets, as it allows for greater surface area contact and potentially stronger binding interactions. Further research is needed to confirm if this planarity directly contributes to any observed biological activities.

Q3: How is this compound utilized in the synthesis of natural products?

A3: this compound serves as a key building block in synthesizing calothrixin B, a naturally occurring alkaloid. [, ] The synthesis involves a hetero-Diels-Alder reaction between a protected this compound-1,4-dione and a 'push-pull' 2-aza-1,3-diene, leading to the formation of the five-ring skeleton characteristic of calothrixin B. [, ] This synthetic approach highlights the versatility of this compound as a precursor in organic synthesis and its potential for developing new pharmaceutical compounds.

Q4: What are the potential environmental implications of this compound and its derivatives?

A4: While the provided research doesn't directly address the environmental impact of this compound, its classification as a polyhalogenated carbazole (PHCZ) raises concerns. PHCZs, similar to persistent organic pollutants (POPs), have been detected in various environmental matrices. [] Their persistence and potential for bioaccumulation necessitate further investigation into their ecotoxicological effects and strategies for mitigation.

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